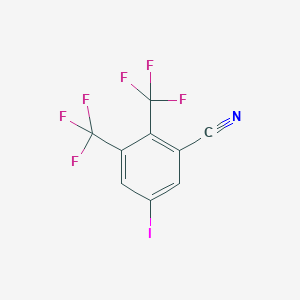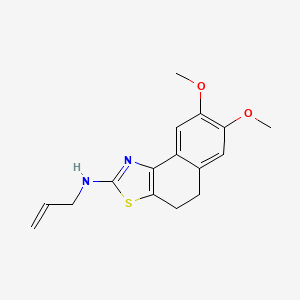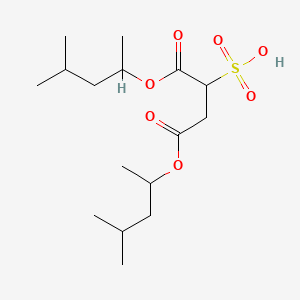![molecular formula C13H24O10P2 B12810570 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 67846-25-7](/img/structure/B12810570.png)
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid is a compound that combines the properties of two distinct chemical entities. The first part, 2,2-Bis(hydroxymethyl)propane-1,3-diol, is a polyol with four hydroxyl groups, making it a versatile substrate for various chemical reactions. The second part, [4-(phosphonomethyl)phenyl]methylphosphonic acid, contains phosphonic acid groups, which are known for their strong chelating properties and ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propane-1,3-diol can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde . The reaction is typically carried out in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C .
Industrial Production Methods: In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst, followed by neutralization with acetic acid and vacuum evaporation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it susceptible to esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals from aldehydes and ketones . The reactions are typically carried out in refluxing benzene or toluene .
Major Products: The major products formed from these reactions include polyfunctionalized derivatives, such as polyurethanes and flame retardant polymers .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds . In biology and medicine, it is utilized for its chelating properties and ability to form stable complexes with metal ions . In industry, it is used in the production of flame retardant polymers and heat storage materials .
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid involves its ability to form stable complexes with metal ions through its phosphonic acid groups . These complexes can interact with various molecular targets and pathways, leading to a range of effects depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, trimethylolethane, and orthocarbonic acid .
Uniqueness: What sets 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid apart from these similar compounds is its combination of polyol and phosphonic acid functionalities. This unique combination allows it to participate in a wider range of chemical reactions and applications, particularly in the formation of stable metal complexes and polyfunctionalized derivatives .
Eigenschaften
CAS-Nummer |
67846-25-7 |
|---|---|
Molekularformel |
C13H24O10P2 |
Molekulargewicht |
402.27 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H12O6P2.C5H12O4/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14;6-1-5(2-7,3-8)4-9/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14);6-9H,1-4H2 |
InChI-Schlüssel |
LVFMNBLBYQMRTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O.C(C(CO)(CO)CO)O |
Verwandte CAS-Nummern |
67846-25-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















